Glycine 7-amido-4-methylcoumarin hydrochloride

Description

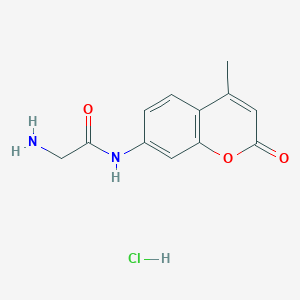

Glycine 7-amido-4-methylcoumarin hydrochloride (CAS 77471-42-2) is a fluorogenic substrate widely used in biochemical research. Its structure consists of a 7-amino-4-methylcoumarin (AMC) backbone conjugated to glycine via an amide bond, with a hydrochloride counterion. Upon enzymatic cleavage of the amide bond, the fluorescent AMC moiety (excitation: 360–380 nm; emission: 440–460 nm) is released, enabling real-time quantification of protease activity .

This compound is part of a broader class of synthetic 7-amido-4-methylcoumarin derivatives, which are tailored for specificity toward proteases, peptidases, and aminopeptidases. This compound is distinguished by its glycine residue, which may target enzymes with preferences for small, neutral amino acids. However, its exact enzymatic targets are less documented compared to arginine- or leucine-based analogs .

Properties

IUPAC Name |

2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13;/h2-5H,6,13H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTMMNCLSKYGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine 7-amido-4-methylcoumarin hydrochloride typically involves the reaction of 7-amino-4-methylcoumarin with glycine in the presence of hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and a temperature range of 2-8°C to ensure the stability and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycine 7-amido-4-methylcoumarin hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more complex coumarin derivatives, while reduction reactions may produce simpler amines .

Scientific Research Applications

Glycine 7-amido-4-methylcoumarin hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It is used in enzyme assays to detect proteolytic enzyme activity due to its fluorogenic properties.

Medicine: It is used in the development of diagnostic assays and as a reference standard in pharmaceutical research.

Mechanism of Action

The mechanism of action of Glycine 7-amido-4-methylcoumarin hydrochloride involves its interaction with specific molecular targets and pathways. In enzyme assays, it acts as a substrate for proteolytic enzymes, which cleave the compound to release a fluorescent product. This fluorescence can be measured to determine enzyme activity . The molecular targets and pathways involved in this process include the active sites of proteolytic enzymes and the subsequent release of the fluorescent coumarin derivative .

Comparison with Similar Compounds

Structural and Functional Differences

The core 7-amino-4-methylcoumarin structure is synthesized via cyclocondensation reactions, as described for 7-amino-4-methylcoumarin (mp = 224–226°C) in . Modifications at the 7-amino position with specific amino acids or peptides dictate enzyme specificity. Key analogs include:

Physicochemical and Commercial Considerations

- Fluorogenic Properties : All analogs share similar fluorescence profiles (λex ≈ 360–380 nm; λem ≈ 440–460 nm), enabling standardized detection across platforms .

- Salt Forms : Hydrochloride is most common, but hydrobromide (e.g., Glycine-AMC·HBr, CAS 113728-13-5) and trifluoroacetate salts exist, affecting solubility and storage conditions .

- Cost and Availability : Prices vary significantly. For example:

Research Findings and Limitations

- Synthesis : Derivatives are synthesized via diazonium salt intermediates () or thiophosgene-mediated coupling (). Glycine conjugation likely follows similar protocols but lacks explicit documentation.

- Kinetic Data : While Km and Vmax values are well-documented for arginine/leucine analogs (e.g., thrombin’s Km = 6.5 pM in ), glycine-AMC·HCl kinetics remain understudied.

- Contradictions : Some analogs (e.g., Z-Phe-Arg-AMC·HCl in ) are explicitly linked to cathepsins, whereas glycine-AMC·HCl’s targets are inferred from structural homology.

Biological Activity

Glycine 7-amido-4-methylcoumarin hydrochloride (commonly referred to as Gly-AMC) is a synthetic compound that plays a significant role in biochemical research, particularly as a substrate for proteolytic enzymes. Its unique structure, characterized by a fluorogenic 7-amido-4-methylcoumarin moiety, allows for the sensitive detection of enzyme activity through fluorescence measurement. This article explores the biological activity of Gly-AMC, its applications in enzyme assays, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 268.70 g/mol

- CAS Number : 208459-17-0

Gly-AMC functions primarily as a substrate for various proteases. The hydrolysis of the peptide bond between glycine and the 7-amido-4-methylcoumarin group leads to the release of free 7-amido-4-methylcoumarin, which exhibits a marked increase in fluorescence upon cleavage. This fluorescence can be quantitatively measured, providing insights into enzyme kinetics and protease function.

Applications in Biochemical Research

- Enzyme Kinetics : Gly-AMC is extensively used in studies focused on enzyme kinetics. The increase in fluorescence intensity correlates with the activity of proteases, allowing researchers to determine kinetic parameters such as and .

- Protease Activity Detection : The compound is utilized to detect proteolytic activity in various biological samples, making it valuable for studying cellular processes and signaling pathways involving proteolytic enzymes.

- Substrate Specificity Studies : Research involving Gly-AMC often focuses on its interactions with specific proteases, helping elucidate substrate specificity and catalytic mechanisms.

Comparative Analysis with Other Compounds

Gly-AMC shares structural similarities with other fluorogenic substrates used in enzymatic assays. Below is a comparison table highlighting some related compounds:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| H-Glycine-Histidine Hydrochloride | 3486-76-8 | CHNO | Influences hormonal secretion |

| Z-Glycine-Glycine-Arginine AMC | 353775 | Not specified | Used for direct fluorometric assays of plasminogen |

| H-Glycine-7-amido-4-methylcoumarin | 201852-69-9 | CHNO | Related to Gly-AMC but with different amino acid sequences |

Study on Enzyme Activity

A study published in PMC demonstrated the utility of Gly-AMC in analyzing SUMO proteases. The researchers utilized Gly-AMC substrates to characterize the specificity of various SUMO family members, revealing insights into substrate-enzyme interactions that are crucial for understanding cellular regulation mechanisms .

Application in Bacterial Detection

Gly-AMC has also been explored as a substrate for detecting bacterial contamination. A method described in a patent outlines its use in growth media to measure bacterial enzyme activities, including aminopeptidases and glycosidases, which can indicate the presence of viable bacteria . This application highlights Gly-AMC's versatility beyond traditional enzymatic assays.

Q & A

Q. What are the primary applications of Glycine 7-amido-4-methylcoumarin hydrochloride in enzymatic assays?

this compound is a fluorogenic substrate used to study protease and peptidase activity. Upon enzymatic cleavage, it releases 7-amino-4-methylcoumarin (AMC), which emits bright blue fluorescence (excitation/emission maxima: 340–360 nm/440–460 nm). This property enables real-time monitoring of enzyme kinetics in assays targeting glycine-specific proteases or aminopeptidases .

Methodological Note :

Q. How is this compound synthesized?

While direct synthesis protocols for the glycine derivative are not explicitly detailed in the evidence, analogous coumarin substrates (e.g., L-Leucine-AMC) are synthesized via:

- Step 1 : Condensation of 7-hydroxy-4-methylcoumarin with a protected amino acid (e.g., Boc-glycine) using coupling agents like DCC (dicyclohexylcarbodiimide).

- Step 2 : Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt .

Critical Considerations :

- Purify intermediates via column chromatography (e.g., Sephadex G-100) to remove unreacted reagents.

- Confirm purity using TLC or HPLC and characterize via NMR/mass spectrometry .

Q. What are the storage and handling protocols for this compound?

- Storage : Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis. Reconstituted solutions in DMSO or buffer should be aliquoted and used within 24 hours to avoid degradation .

- Handling : Wear PPE (gloves, lab coat) and work in a fume hood. Although not classified as hazardous, avoid inhalation or direct contact due to potential irritant properties .

Advanced Research Questions

Q. How can researchers optimize fluorescence-based assays using this substrate when encountering low signal-to-noise ratios?

Common Issues & Solutions :

- Low Enzyme Activity : Pre-incubate the enzyme with activators (e.g., metal ions like Zn²⁺ for metalloproteases) .

- Background Fluorescence : Filter substrate solutions through 0.22 µm membranes to remove particulate impurities.

- Quenching Effects : Adjust buffer composition (e.g., avoid high salt concentrations) and use black-walled microplates to minimize light scattering .

Validation Step : Perform a dose-response curve with varying substrate concentrations (e.g., 0.1–10 µM) to confirm linearity of fluorescence intensity .

Q. How should contradictory kinetic data (e.g., non-Michaelis-Menten behavior) be analyzed?

Possible Causes :

- Substrate Inhibition : At high concentrations, the substrate may bind non-productively to the enzyme. Test lower concentration ranges (e.g., 0.1–5 µM) .

- Enzyme Aggregation : Use dynamic light scattering (DLS) to check for protein aggregation. Add stabilizing agents (e.g., glycerol or BSA) to the assay buffer .

- Microbial Contamination : Contaminating proteases from microbial sources (e.g., E. coli) can hydrolyze the substrate. Include antimicrobial agents (e.g., NaN₃) in buffers .

Data Analysis : Fit data to alternative models (e.g., Hill equation for cooperativity) using software like GraphPad Prism .

Q. What strategies are recommended for extending the application of this substrate to in vivo or cell-based studies?

Challenges & Solutions :

- Cell Permeability : Modify the substrate with cell-penetrating peptides (CPPs) or use electroporation to enhance delivery .

- Compartment-Specific Activity : Target subcellular compartments by conjugating localization signals (e.g., mitochondrial targeting sequences) .

- Signal Quantification : Use confocal microscopy with time-lapse imaging to track real-time fluorescence changes in live cells .

Control Experiments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.